Elevated pKa of 8.59 Enables Distinct Acid-Base Behavior Compared to Non-Methylated Dinitrophenols
4-Methyl-2,5-dinitrophenol exhibits a pKa of 8.59 at 25 °C [1], which is substantially higher than the pKa values of its non-methylated analogs: 2,4-dinitrophenol (pKa = 4.09) [2] and 2,5-dinitrophenol (pKa = 5.21) [3]. This difference of 3.38–4.50 pKa units indicates that at physiological pH (7.4), 4-methyl-2,5-dinitrophenol remains predominantly non-ionized (approximately 94% neutral), whereas 2,4-dinitrophenol is almost fully ionized (approximately 99.95% anion).
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.59 at 25 °C |
| Comparator Or Baseline | 2,4-Dinitrophenol: pKa = 4.09 at 25 °C; 2,5-Dinitrophenol: pKa = 5.21 at 25 °C |
| Quantified Difference | ΔpKa = 3.38–4.50 units (higher for target) |
| Conditions | Potentiometric titration (Hansch & Leo, 1985); Aqueous solution, 25 °C |
Why This Matters
The elevated pKa dictates the compound's ionization state and protonophore efficiency in biological and chemical systems, directly affecting its utility in mitochondrial uncoupling studies and its behavior in extraction and purification protocols.
- [1] Hansch, C., & Leo, A. J. (1985). pKa value for 4-Methyl-2,5-dinitrophenol. Bio2RDF: DrugBank resource DB00668-5. View Source
- [2] Taylor & Francis. (2007). 2,4-Dinitrophenol: pKa value from Dean (1973). Groundwater Chemicals Desk Reference. View Source
- [3] Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series No. 23. Pergamon Press, New York, p. 989. View Source
